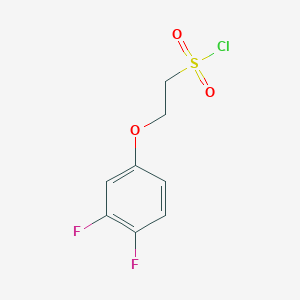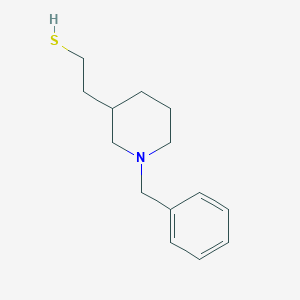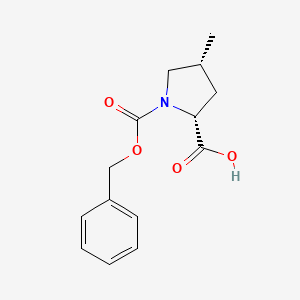
(2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a benzyloxycarbonyl group. This can be achieved through the reaction of the amine with benzyl chloroformate under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives .
科学的研究の応用
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amine group during chemical reactions, allowing selective modifications of other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .
類似化合物との比較
Similar Compounds
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
rac-(2R,4R)-1-[(methoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid: Features a methoxycarbonyl group.
Uniqueness
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid is unique due to its benzyloxycarbonyl group, which provides specific reactivity and stability advantages in synthetic applications. This group is particularly useful in protecting amine groups during multi-step synthesis processes .
特性
CAS番号 |
1332765-82-8 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
(2R,4R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1 |
InChIキー |
DUKUKJFQHYTCIA-ZYHUDNBSSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


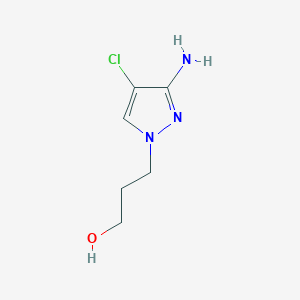
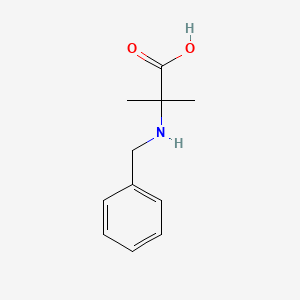
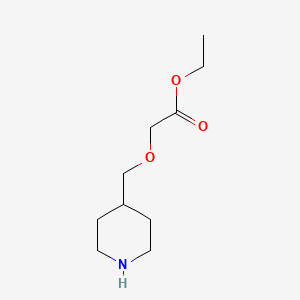
![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
![1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride](/img/structure/B13521389.png)
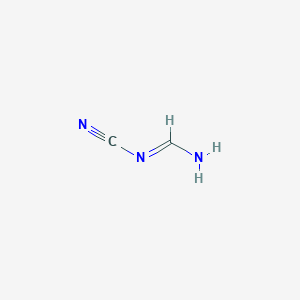
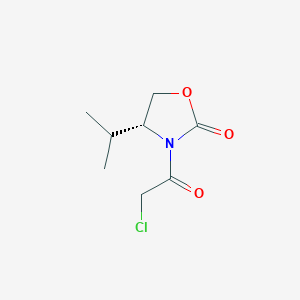
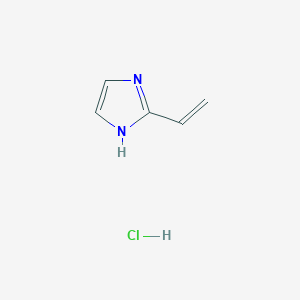
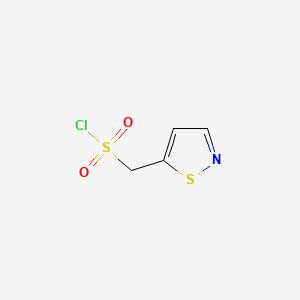
![1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)
![2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13521422.png)
